molecular formula C12H15N3O3S B2395421 2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-40-1

2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2395421
CAS RN: 2034474-40-1
M. Wt: 281.33
InChI Key: RUXAFRFKYRWOPF-UHFFFAOYSA-N
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Description

“2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains a methylsulfonyl group and an isonicotinonitrile group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common structural motif in many pharmaceutical compounds. The methylsulfonyl group would add polarity to the molecule, and the isonicotinonitrile group would contribute to its reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The piperidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The methylsulfonyl group is typically quite stable but could potentially be involved in elimination or substitution reactions. The isonicotinonitrile group could participate in various reactions involving the cyano group or the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a piperidine ring, a methylsulfonyl group, and an isonicotinonitrile group would likely make this compound polar and potentially soluble in polar solvents. The exact properties would depend on the specific arrangement of these groups in the molecule .

Scientific Research Applications

Synthesis and Chemical Transformations

The research on compounds structurally related to "2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile" often involves the development of novel synthetic routes or the exploration of chemical transformations. For example, the aromatization of 1,4-dihydropyridines using methanesulfonic acid and sodium nitrite highlights a method for oxidizing dihydropyridines to their corresponding pyridine derivatives, showcasing an effective approach under mild conditions (Niknam et al., 2006). Similarly, the synthesis and spectral analysis of N-substituted derivatives of a related compound emphasize its antimicrobial activity, demonstrating the chemical versatility and potential application in developing new antimicrobial agents (Khalid et al., 2016).

Biological Activities

The investigation into the biological activities of compounds bearing the piperidinylsulfonyl motif is a significant area of research. Studies have explored their potential as antibacterial agents, providing insights into the structure-activity relationship essential for developing new therapeutic agents. The antimicrobial activity of certain derivatives indicates the relevance of these compounds in medicinal chemistry and pharmaceutical research (Khalid et al., 2016).

Chemical Properties and Functionalization

Research into the chemical properties and functionalization of these compounds includes studies on their reactivity and potential applications in synthetic organic chemistry. For instance, the selective functionalization of sp(3) C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) showcases the utility of these compounds in developing novel synthetic methodologies (Shu et al., 2009).

Safety and Hazards

Without specific data, it’s hard to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of novel piperidine derivatives is a vibrant field of research, given the prevalence of this motif in many pharmaceuticals and natural products. Further studies could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-19(16,17)15-6-2-3-11(9-15)18-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXAFRFKYRWOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

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